molecular formula C38H39N5O6 B12573010 tert-Butyl 3-({[(3S)-2,4-dioxo-1-{2-oxo-2-[phenyl(propan-2-yl)amino]ethyl}-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamoyl}amino)benzoate CAS No. 305366-94-3

tert-Butyl 3-({[(3S)-2,4-dioxo-1-{2-oxo-2-[phenyl(propan-2-yl)amino]ethyl}-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamoyl}amino)benzoate

Cat. No.: B12573010
CAS No.: 305366-94-3
M. Wt: 661.7 g/mol
InChI Key: KFHPZVPKMRRVPJ-XIFFEERXSA-N
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Description

tert-Butyl 3-({[(3S)-2,4-dioxo-1-{2-oxo-2-[phenyl(propan-2-yl)amino]ethyl}-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamoyl}amino)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a benzodiazepine core, which is known for its biological activity, particularly in the central nervous system.

Preparation Methods

The synthesis of tert-Butyl 3-({[(3S)-2,4-dioxo-1-{2-oxo-2-[phenyl(propan-2-yl)amino]ethyl}-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamoyl}amino)benzoate involves multiple steps. The general synthetic route includes the following steps:

    Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through a cyclization reaction involving an appropriate diamine and a diketone.

    Introduction of the Phenyl(propan-2-yl)amino Group: This step involves the reaction of the benzodiazepine core with a phenyl(propan-2-yl)amine derivative under suitable conditions.

    Attachment of the tert-Butyl Benzoate Group: The final step involves the esterification of the intermediate compound with tert-butyl benzoate.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

tert-Butyl 3-({[(3S)-2,4-dioxo-1-{2-oxo-2-[phenyl(propan-2-yl)amino]ethyl}-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamoyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzodiazepine core, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-({[(3S)-2,4-dioxo-1-{2-oxo-2-[phenyl(propan-2-yl)amino]ethyl}-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamoyl}amino)benzoate has several scientific research applications:

    Medicinal Chemistry: The compound’s benzodiazepine core makes it a potential candidate for the development of new drugs targeting the central nervous system.

    Pharmaceuticals: It can be used as a lead compound for the synthesis of novel therapeutic agents.

    Biological Studies: The compound can be used in studies to understand the biological activity of benzodiazepine derivatives.

    Chemical Research: It serves as a model compound for studying complex organic synthesis and reaction mechanisms.

Mechanism of Action

The mechanism of action of tert-Butyl 3-({[(3S)-2,4-dioxo-1-{2-oxo-2-[phenyl(propan-2-yl)amino]ethyl}-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamoyl}amino)benzoate involves its interaction with specific molecular targets in the central nervous system. The benzodiazepine core is known to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects.

Comparison with Similar Compounds

tert-Butyl 3-({[(3S)-2,4-dioxo-1-{2-oxo-2-[phenyl(propan-2-yl)amino]ethyl}-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamoyl}amino)benzoate can be compared with other benzodiazepine derivatives such as diazepam, lorazepam, and clonazepam. While these compounds share a similar core structure, this compound is unique due to its specific substituents, which may confer distinct pharmacological properties.

Similar compounds include:

  • Diazepam
  • Lorazepam
  • Clonazepam
  • Alprazolam

These compounds are widely used in clinical practice for their sedative, anxiolytic, and anticonvulsant properties.

Properties

CAS No.

305366-94-3

Molecular Formula

C38H39N5O6

Molecular Weight

661.7 g/mol

IUPAC Name

tert-butyl 3-[[(3S)-2,4-dioxo-1-[2-oxo-2-(N-propan-2-ylanilino)ethyl]-5-phenyl-1,5-benzodiazepin-3-yl]carbamoylamino]benzoate

InChI

InChI=1S/C38H39N5O6/c1-25(2)42(28-17-8-6-9-18-28)32(44)24-41-30-21-12-13-22-31(30)43(29-19-10-7-11-20-29)35(46)33(34(41)45)40-37(48)39-27-16-14-15-26(23-27)36(47)49-38(3,4)5/h6-23,25,33H,24H2,1-5H3,(H2,39,40,48)/t33-/m0/s1

InChI Key

KFHPZVPKMRRVPJ-XIFFEERXSA-N

Isomeric SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N(C(=O)[C@H](C2=O)NC(=O)NC4=CC=CC(=C4)C(=O)OC(C)(C)C)C5=CC=CC=C5

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N(C(=O)C(C2=O)NC(=O)NC4=CC=CC(=C4)C(=O)OC(C)(C)C)C5=CC=CC=C5

Origin of Product

United States

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